tert-Butyl [(difluorophosphoryl)methylidene]carbamate
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Overview
Description
tert-Butyl [(difluorophosphoryl)methylidene]carbamate is an organic compound that features a tert-butyl group, a difluorophosphoryl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl [(difluorophosphoryl)methylidene]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with difluorophosphoryl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(difluorophosphoryl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of difluorophosphoric acid derivatives.
Reduction: Formation of difluorophosphine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl [(difluorophosphoryl)methylidene]carbamate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving carbamate groups.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl [(difluorophosphoryl)methylidene]carbamate involves its interaction with molecular targets through its difluorophosphoryl and carbamate groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of stable adducts with active site residues, thereby altering the function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [(difluorophosphoryl)methylidene]phosphonate
- tert-Butyl [(difluorophosphoryl)methylidene]sulfate
- tert-Butyl [(difluorophosphoryl)methylidene]amine
Uniqueness
tert-Butyl [(difluorophosphoryl)methylidene]carbamate is unique due to its combination of a difluorophosphoryl group and a carbamate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
62779-36-6 |
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Molecular Formula |
C6H10F2NO3P |
Molecular Weight |
213.12 g/mol |
IUPAC Name |
tert-butyl N-(difluorophosphorylmethylidene)carbamate |
InChI |
InChI=1S/C6H10F2NO3P/c1-6(2,3)12-5(10)9-4-13(7,8)11/h4H,1-3H3 |
InChI Key |
NGQMBIHNBOCJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=CP(=O)(F)F |
Origin of Product |
United States |
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